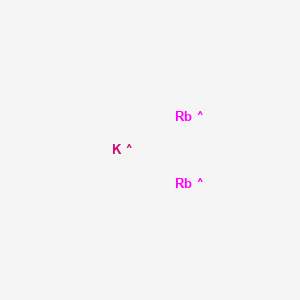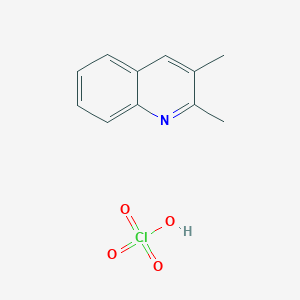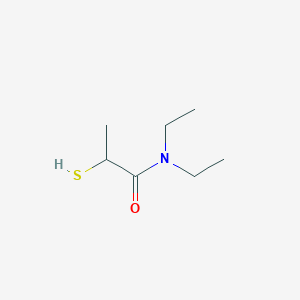![molecular formula C13H18O B14717191 [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene CAS No. 13645-22-2](/img/structure/B14717191.png)
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-1-en-1-yl group and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the reaction of benzene with 3-(2-methylpropoxy)prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of new products. The specific pathways involved depend on the nature of the enzyme and the reaction conditions.
Comparison with Similar Compounds
- [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Ethylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Propylpropoxy)prop-1-EN-1-YL]benzene
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropoxy group. This group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in various chemical reactions. Additionally, the steric effects of the 2-methylpropoxy group can impact the compound’s interactions with enzymes and other molecular targets, making it a valuable tool for studying structure-activity relationships.
Properties
CAS No. |
13645-22-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(2-methylpropoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
UUZKKBVIRZZQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
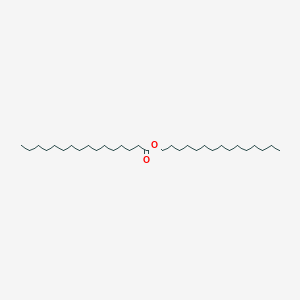

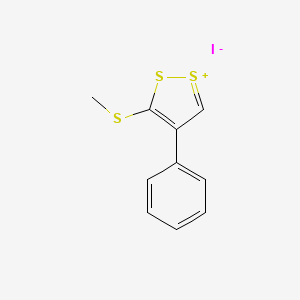
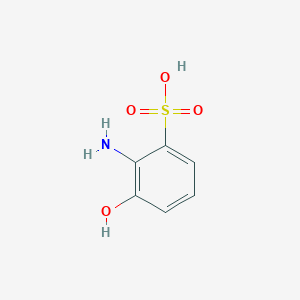

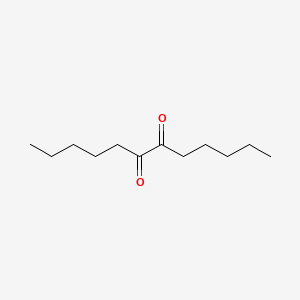
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

